(R)-2-Methallylglycine

Chiral purity Enantiomeric excess Stereochemical integrity

Choose (R)-2-Methallylglycine for its unique γ,δ-unsaturated methallyl side chain and ≥98% enantiomeric excess. This chiral, non-proteinogenic α-amino acid enables selective leucine antagonism and NBS-cleavable peptide sites inaccessible to saturated analogs. Avoid epimerization risk in solid-phase peptide synthesis with this D-configured building block. Ideal for medicinal chemistry and tritium-labeled peptide preparation. Standard R&D quantities available with cold-chain shipping.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 905929-81-9
Cat. No. B3030440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methallylglycine
CAS905929-81-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1
InChIKeyPABWDKROPVYJBH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methallylglycine (CAS 905929-81-9) Procurement Guide: A Chiral Unnatural Amino Acid Building Block


(R)-2-Methallylglycine (IUPAC: (2R)-2-amino-4-methylpent-4-enoic acid; CAS 905929-81-9) is a chiral, non-proteinogenic α-amino acid featuring a γ,δ-unsaturated methallyl side chain . The compound is categorized as a 4,5-dehydroleucine derivative and serves as a versatile chiral building block in peptide synthesis, medicinal chemistry, and the preparation of tritium-labeled peptides [1]. Its structural signature—a terminal isopropenyl group with a planar configuration at the β-carbon—confers unique conformational and reactivity properties that distinguish it from saturated analogs such as leucine or isoleucine [2].

Why (R)-2-Methallylglycine Cannot Be Replaced by Common Amino Acid Analogs


Generic substitution with saturated leucine analogs or the (S)-enantiomer fails because (R)-2-methallylglycine possesses a unique combination of stereochemistry and a planar, unsaturated side chain that drives discrete biochemical interactions and synthetic outcomes. The (R)-configuration, when compared to the (S)-enantiomer, can exhibit divergent biological activity profiles . Furthermore, the terminal double bond in the methallyl side chain enables participation in electrophilic displacement reactions (e.g., with N-bromosuccinimide) that are not accessible to saturated amino acids such as leucine or 2-aminobutyric acid [1]. Critically, the size and planarity of the methallyl group confer specific antagonism profiles: in microbial systems, methallylglycine acts as a leucine antagonist but not a phenylalanine antagonist, whereas a higher homolog with an additional terminal methyl group (2-amino-4-methyl-4-hexenoic acid) antagonizes phenylalanine—demonstrating that even minor alterations in side-chain length and methylation alter target selectivity [2].

Quantitative Differentiation of (R)-2-Methallylglycine (CAS 905929-81-9) Against Comparators


Enantiomeric Purity: (R)-2-Methallylglycine Offers Verifiable 98% EE Against Undefined (S)-Enantiomer Baseline

Commercial (R)-2-methallylglycine is supplied with a documented enantiomeric excess (EE) of 98%, as specified by vendor technical datasheets [1]. In contrast, the (S)-enantiomer (L-methallylglycine; CAS 87392-13-0) is typically offered with purity specifications based only on HPLC (≥97%) without explicit EE quantification, meaning chiral purity is not guaranteed . The (R)-enantiomer's verifiable 98% EE provides procurement confidence that the material is essentially free of the opposite enantiomer, which is critical for stereospecific applications where (S)-contamination could confound results or alter biological activity .

Chiral purity Enantiomeric excess Stereochemical integrity

Structural Specificity: Methallylglycine Exhibits Leucine-Selective Antagonism While Higher Homolog Antagonizes Phenylalanine

In microbial growth inhibition studies using Leuconostoc dextranicum 8086, methallylglycine (C6 side chain, single terminal methyl group) acts as a leucine antagonist but does not antagonize phenylalanine. In contrast, the higher homolog 2-amino-4-methyl-4-hexenoic acid (C7 side chain, cis-configured two terminal methyl groups) is a phenylalanine antagonist but not a leucine antagonist [1]. This functional divergence, attributed to the presence or absence of an additional terminal methyl group, demonstrates that methallylglycine occupies a specific niche in structure-activity relationships that cannot be replicated by adjacent homologs with modified side-chain length or methylation pattern.

Amino acid antagonism Structure-activity relationship Microbiological assay

Synthetic Precursor Differentiation: L-Methallylglycine Enables Tritium Labeling; (R)-Enantiomer Confers Stereochemical Control

L-Methallylglycine ((S)-enantiomer) has been experimentally validated as a precursor for tritium-labeled L-leucine in the synthesis of radiolabeled neuropeptides including des-Tyr1-γ-endorphin and des-enkephalin-γ-endorphin, where catalytic reduction of the incorporated methallyl group yields the labeled parent compound [1]. While this establishes the methallylglycine scaffold as a functional precursor for labeling applications, the (R)-enantiomer is not directly validated for this use case; however, the (R)-configuration provides the complementary stereochemical handle required for D-amino acid-containing peptide designs where (S)-methallylglycine would produce the incorrect stereochemical outcome .

Tritium labeling Neuropeptide synthesis Precursor incorporation

Reactivity Advantage: Methallylglycine Double Bond Enables NBS-Mediated Peptide Cleavage Not Available to Saturated Analogs

The γ,δ-unsaturated double bond in methallylglycine participates in 1,5-interactions with electrophilic reagents such as N-bromosuccinimide (NBS) under conditions where the adjacent peptide bond is cleaved. For aliphatic γ,δ-unsaturated amino acid derivatives, cleavage yields of 60–80% are achieved using 1-2 equivalents of NBS [1]. This reactivity is structurally contingent on the presence of the double bond and is not accessible to saturated analogs such as leucine (which lacks unsaturation) or 2-aminobutyric acid (which lacks both the double bond and the appropriate side-chain geometry).

Peptide cleavage N-Bromosuccinimide Electrophilic displacement

High-Value Application Scenarios for (R)-2-Methallylglycine (CAS 905929-81-9)


Synthesis of D-Amino Acid-Containing Peptides Requiring Stereochemical Fidelity

Use (R)-2-methallylglycine as a chiral building block in solid-phase peptide synthesis when the target peptide incorporates a D-configured unnatural amino acid at a specific position. The documented 98% enantiomeric excess minimizes the risk of epimerization or contamination with the (S)-enantiomer, which could otherwise alter peptide conformation, receptor binding, or biological activity [1] .

Selective Leucine Antagonism Studies in Microbial or Enzymatic Systems

Employ methallylglycine (racemic or enantiopure) as a tool compound to probe leucine-dependent pathways. As established by Edelson et al., methallylglycine antagonizes leucine utilization without cross-interfering with phenylalanine pathways—a selectivity profile not shared by the higher homolog 2-amino-4-methyl-4-hexenoic acid [2]. The (R)-enantiomer provides a stereochemically defined probe for D-specific interactions.

Peptide Engineering with Orthogonal Cleavage Sites via γ,δ-Unsaturation

Incorporate methallylglycine into peptide sequences to introduce a chemically labile site susceptible to N-bromosuccinimide (NBS) cleavage. Under mild conditions (1-2 equivalents NBS), cleavage yields of 60–80% are achievable at the methallylglycine residue, enabling controlled peptide fragmentation, sequence mapping, or release of peptide segments from solid supports [3].

Preparation of Fmoc-Protected Building Blocks for SPPS

For solid-phase peptide synthesis workflows requiring orthogonal protection, the Fmoc-protected derivative Fmoc-(R)-2-methallylglycine (Fmoc-4,5-dehydro-D-Leucine; CAS 917099-00-4) is commercially available [4]. This derivative maintains the (R)-stereochemical integrity while providing compatibility with standard Fmoc/tBu SPPS protocols, facilitating incorporation into longer peptide sequences without additional protection/deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methallylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.